6-Azidosulfonylhexyltriethoxysilane
Overview
Description
- 6-Azidosulfonylhexyltriethoxysilane (abbreviated as 6-ASHTES) is a chemical compound with the molecular formula C<sub>12</sub>H<sub>27</sub>N<sub>3</sub>O<sub>5</sub>SSi .
- It belongs to the class of organosilanes and contains both azide and sulfonate functional groups.
- The compound is used as a cross-linker and can be anchored to surfaces.
Synthesis Analysis
- 6-ASHTES can be synthesized via a one-pot reaction using thermally activated cross-linkers.
- The reaction involves the incorporation of the azide group into the silane structure.
Molecular Structure Analysis
- The molecular structure of 6-ASHTES consists of a hexyl chain attached to a triethoxysilane group, with an azide and a sulfonate group at the other end.
Chemical Reactions Analysis
- 6-ASHTES can undergo nitrene insertion reactions into aliphatic and aromatic compounds.
- It can participate in surface-anchored polymer networks due to its cross-linking properties.
Physical And Chemical Properties Analysis
- Boiling Point : Not available (NA)
- Density : 1.147 g/mL
- Flash Point : 114°C
- Refractive Index @ 20°C : 1.4634
Scientific Research Applications
Surface-Anchored Polymer Networks
- Summary of the Application : 6-Azidosulfonylhexyltriethoxysilane (6-ASHTES) is used in the creation of surface-anchored polymer networks. It acts as a bi-functional gelator that undergoes crosslinking and surface-anchoring reactions when annealed above 100°C .
- Methods of Application or Experimental Procedures : A thin film of a polyvinylpyrrolidone (PVP)/6-ASHTES mixture is deposited on a clean silicon wafer and annealed to form network layers. The concentration of 6-ASHTES, annealing time, and annealing temperatures can be varied to control the gel formation .
- Results or Outcomes : The gel fraction of PVP in the network can be controlled by varying the annealing time, temperature, and concentration of 6-ASHTES in the PVP/6-ASHTES mixture. The trends obtained from the model simulations are in qualitative agreement with the experimental data .
Polymeric Elastomers with Improved Adhesion Properties
- Summary of the Application : 6-Azidosulfonylhexyltriethoxysilane (AS) is used in combination with diazide-based crosslinkers [tri (ethylene glycol)diazidoformate, GDAF] to improve the adhesion and elasticity of polymeric elastomers .
- Methods of Application or Experimental Procedures : AS is combined with GDAF and added to a styrene butadiene rubber compound. The composition and curing conditions are adjusted to control the mechanical properties and elasticity of the resulting material .
- Results or Outcomes : The styrene butadiene rubber compound with the proposed combination of crosslinkers exhibits good mechanical properties and excellent elasticity. The compound also exhibits improved adhesion capability on OH-containing silica, quartz, and polyimide films .
Fabrication of Polymer-Inorganic Functional Hybrid Materials
- Summary of the Application : 6-Azidosulfonylhexyltriethoxysilane (AS) is used in combination with diazide-based crosslinkers [tri (ethylene glycol)diazidoformate, GDAF] for the clean fabrication of polymer-inorganic functional hybrid materials with elasticity and adhesion capabilities .
- Methods of Application or Experimental Procedures : AS is combined with GDAF and added to a styrene butadiene rubber compound. The compositions and curing conditions are adjusted to control the mechanical properties and elasticity of the resulting material .
- Results or Outcomes : The styrene butadiene rubber compound with the proposed combination of crosslinkers exhibits good mechanical properties and excellent elasticity. The compound also exhibits improved adhesion capability on OH-containing silica, quartz, and polyimide films .
Safety And Hazards
- 6-ASHTES may cause skin and eye irritation.
- Use appropriate protective gear when handling.
Future Directions
- Research on 6-ASHTES could explore its applications in surface modification, drug delivery, or materials science.
Please note that the information provided here is based on available data, and further research may yield additional insights. If you need more specific details or have any other questions, feel free to ask! 😊
properties
IUPAC Name |
N-diazo-6-triethoxysilylhexane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O5SSi/c1-4-18-22(19-5-2,20-6-3)12-10-8-7-9-11-21(16,17)15-14-13/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYSEGMTGODKMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCS(=O)(=O)N=[N+]=[N-])(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914468 | |
Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azidosulfonylhexyltriethoxysilane | |
CAS RN |
96550-26-4 | |
Record name | 1-Hexanesulfonyl azide, 6-(triethoxysilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096550264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Triethoxysilyl)hexane-1-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azidosulfonylhexyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.